N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a chemical compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of the title compound was achieved by reacting o-toluoyl chloride (2-methylbenzoyl chloride) with 1-aminoanthraquinone under standard amide formation reaction conditions to afford the corresponding target benzamide in 94% yield .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods such as 1 H-NMR, 13 C-NMR, IR, and GC-MS analysis .Chemical Reactions Analysis
The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .Physical and Chemical Properties Analysis
The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . More specific physical and chemical properties were not found in the sources.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of new anthraquinone derivatives incorporating the pyrazole moiety, including compounds related to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds were evaluated for their antimicrobial properties, with some exhibiting promising activities against bacterial and fungal pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis and Characterization of Novel Compounds
The compound has also been a precursor or a component in the synthesis of various novel compounds aimed at exploring different biological activities or chemical properties. For instance, research has focused on synthesizing novel analogs and derivatives with potential antihyperlipidemic effects, exploring their impacts on plasma lipid profiles in animal models (Shattat et al., 2013). Another study reported the synthesis and antimicrobial activity evaluation of pyrazolyl-1-carboxamide derivatives, highlighting the diverse chemical applications of this compound (Sharshira & Hamada, 2011).
Chemical Properties and Reactions
Further research into the chemical properties and potential reactions involving this compound derivatives has led to insights into their suitability for metal-catalyzed C-H bond functionalization reactions. This showcases the compound's relevance in synthetic organic chemistry and potential applications in the development of new chemical synthesis methodologies (Al Mamari & Al Sheidi, 2020).
Biological Evaluation and Potential Therapeutic Applications
Derivatives of this compound have been synthesized and evaluated for their biological activities, including potential antitumor, anti-inflammatory, and analgesic effects. Studies have involved the synthesis of related compounds and their evaluation in various biological assays to identify potential therapeutic applications (Saeed et al., 2015).
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-11-9-17(22-23(11)2)20(26)21-12-7-8-15-16(10-12)19(25)14-6-4-3-5-13(14)18(15)24/h3-10H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBTVBUZREHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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